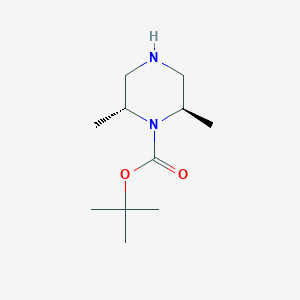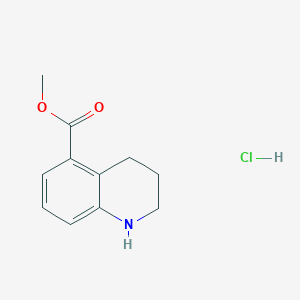
Methyl-1,2,3,4-Tetrahydrochinolin-5-carboxylat-Hydrochlorid
Übersicht
Beschreibung
Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidans und Korrosionsschutzmittel
Tetrahydrochinolin-Verbindungen sind bekanntlich als Antioxidantien und Korrosionsschutzmittel eingesetzt. Sie können aktive Bestandteile in verschiedenen Farbstoffen sein und sind nützlich in industriellen Prozessen, die Schutz vor oxidativem Schaden und Korrosion erfordern .
Neurologische Forschung
Einige Tetrahydrochinolin-Derivate wurden auf ihre potenziellen Auswirkungen auf neurologische Erkrankungen untersucht. Beispielsweise wurden sie in der Forschung im Zusammenhang mit der Parkinson-Krankheit eingesetzt und können zur Erzeugung eines Parkinson-Syndroms zur Modellierung der Krankheit bei Tieren verwendet werden .
Psychiatrische Forschung
Derivate von Tetrahydrochinolin wurden auch auf ihre Auswirkungen auf psychiatrische Erkrankungen untersucht. Studien haben ihren Einfluss auf Tests wie den Forced Swimming Test (FST) untersucht, der zur Beurteilung depressiven Verhaltens in Tiermodellen verwendet wird .
Chirale Synthese
Tetrahydrochinolin-Verbindungen wurden in chiralen Syntheseprozessen eingesetzt. So kann die Deracemisierungstechnik mit bestimmten Bakterien zur Herstellung von enantiomerenreinen Tetrahydrochinolinen führen, die in der pharmazeutischen Synthese wertvoll sind .
Organische Synthese
Diese Verbindungen sind auch in der organischen Synthese wichtig. Sie können an mehrkomponentigen Kaskadenreaktionen beteiligt sein, die zur Synthese von hochsubstituierten Tetrahydrochinolinen führen, die verschiedene Anwendungen in der chemischen Synthese haben .
Domino-Reaktionen
Die jüngste Literatur konzentriert sich auf synthetische Ansätze für Tetrahydrochinoline unter Verwendung von Domino-Reaktionen. Diese Methoden sind bedeutsam für die effiziente Konstruktion komplexer Moleküle mit potenziellen Anwendungen in der medizinischen Chemie .
Eigenschaften
IUPAC Name |
methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-6-10-8(9)5-3-7-12-10;/h2,4,6,12H,3,5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOTVGOVDZHCQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCNC2=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1524420.png)
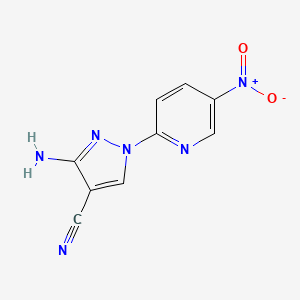
![4-[4-(1H-pyrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1524425.png)
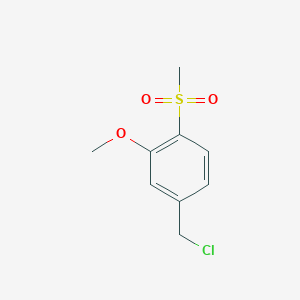

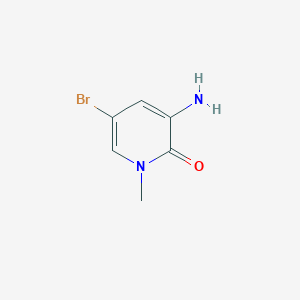



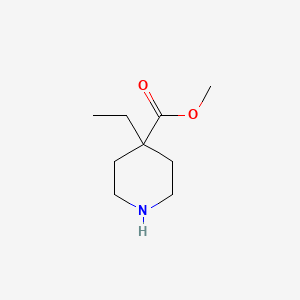
![Benzyl 6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1524434.png)


